The Chemistry of 2-Indanyl p-Toluenesulfonate: A Technical Guide for Synthetic and Medicinal Chemists
The Chemistry of 2-Indanyl p-Toluenesulfonate: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: A Versatile Intermediate in Modern Organic Synthesis
In the landscape of drug discovery and complex molecule synthesis, the strategic introduction of functional groups is paramount. 2-Indanyl p-toluenesulfonate, a key organic intermediate, embodies the fusion of a conformationally constrained indane scaffold with the exceptional leaving group properties of the tosylate moiety. The indane ring system is a privileged scaffold, appearing in numerous biologically active compounds and natural products. Its rigid structure allows for precise orientation of substituents, which is crucial for optimizing interactions with biological targets.
The p-toluenesulfonate (tosylate) group is a widely employed activating group for alcohols. Its strong electron-withdrawing nature and the ability of the sulfonate anion to delocalize its negative charge make it an excellent leaving group in nucleophilic substitution and elimination reactions. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of 2-indanyl p-toluenesulfonate, offering practical insights for researchers in organic and medicinal chemistry.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research.
Physical Properties
2-Indanyl p-toluenesulfonate is a white to off-white crystalline solid at room temperature. Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 17783-69-6 | [1] |
| Molecular Formula | C₁₆H₁₆O₃S | [1] |
| Molecular Weight | 288.36 g/mol | [1] |
| Melting Point | 118-121 °C | [1] |
| Boiling Point | 447.1 °C at 760 mmHg | [1] |
| Density | 1.29 g/cm³ | [1] |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):
-
Aromatic Protons (Tosyl Group): Two doublets are expected in the aromatic region, corresponding to the four protons of the p-substituted benzene ring. The two protons ortho to the sulfonyl group will be deshielded and appear around δ 7.80 ppm, while the two protons ortho to the methyl group will appear around δ 7.35 ppm.
-
Aromatic Protons (Indanyl Group): The four protons of the benzene ring of the indane moiety will typically appear as a multiplet between δ 7.10-7.25 ppm.
-
Indanyl CH-OTs: The proton on the carbon bearing the tosylate group is expected to be significantly deshielded and will likely appear as a multiplet around δ 5.2-5.4 ppm.
-
Indanyl CH₂: The four aliphatic protons of the indane ring will appear as multiplets in the upfield region, typically between δ 3.0-3.5 ppm.
-
Tosyl CH₃: A sharp singlet for the methyl group on the tosyl moiety is expected around δ 2.45 ppm.
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):
-
Aromatic Carbons: Signals for the eight aromatic carbons will be observed between δ 125-145 ppm. The carbon attached to the sulfur atom in the tosyl group and the quaternary carbons of the indane will have distinct chemical shifts.
-
CH-OTs Carbon: The carbon atom bonded to the tosylate group will be significantly deshielded, with an expected chemical shift in the range of δ 80-85 ppm.
-
Indanyl CH₂ Carbons: The aliphatic carbons of the indane ring are expected to resonate around δ 35-40 ppm.
-
Tosyl CH₃ Carbon: The methyl carbon of the tosylate group will appear at approximately δ 21.5 ppm.
Infrared (IR) Spectroscopy: Key characteristic absorption bands would include:
-
S=O Stretching: Strong, asymmetric and symmetric stretching vibrations for the sulfonyl group at approximately 1350 cm⁻¹ and 1175 cm⁻¹, respectively.
-
S-O-C Stretching: A strong band around 950-1000 cm⁻¹.
-
C-H Aromatic Stretching: Signals above 3000 cm⁻¹.
-
C-H Aliphatic Stretching: Signals below 3000 cm⁻¹.
Synthesis of 2-Indanyl p-Toluenesulfonate
The synthesis of 2-indanyl p-toluenesulfonate is a standard procedure in organic chemistry, involving the reaction of 2-indanol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base, typically pyridine or triethylamine.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the hydroxyl group of 2-indanol on the electrophilic sulfur atom of tosyl chloride. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. It is crucial that the reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.
Caption: Synthesis of 2-Indanyl p-Toluenesulfonate.
Detailed Experimental Protocol
Materials:
-
2-Indanol
-
p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-indanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-indanyl p-toluenesulfonate as a crystalline solid.
Reactivity and Mechanistic Considerations
The chemical utility of 2-indanyl p-toluenesulfonate stems from the excellent leaving group ability of the tosylate anion. This facilitates nucleophilic substitution and elimination reactions at the C2 position of the indane core.
Nucleophilic Substitution Reactions
As a secondary tosylate, 2-indanyl p-toluenesulfonate can undergo nucleophilic substitution through either an Sₙ1 or Sₙ2 mechanism, or a combination of both. The reaction pathway is influenced by the nucleophile, solvent, and temperature.
Studies on the reaction of indan-2-yl arenesulfonates with anilines in methanol have shown that these reactions proceed via an Sₙ2 mechanism.[2] The transition state is proposed to involve a tilted, parallel-stacked arrangement of the benzene rings of the nucleophile, the indanyl substrate, and the tosylate leaving group.[2] This suggests that in the presence of good nucleophiles and in polar aprotic or polar protic solvents, the Sₙ2 pathway is favored.
Caption: Sₙ2 Reaction Pathway for 2-Indanyl Tosylate.
It is important to consider that solvolysis reactions, particularly in polar, non-nucleophilic solvents like trifluoroethanol, may proceed through a concerted pathway without the formation of a discrete carbocation intermediate.[3]
Elimination Reactions
In the presence of strong, sterically hindered bases, 2-indanyl p-toluenesulfonate can undergo elimination reactions to form indene. The E2 mechanism is generally favored, where the base abstracts a proton from a carbon adjacent to the carbon bearing the tosylate, in a concerted process with the departure of the leaving group.
Applications in Organic Synthesis and Drug Development
The reactivity profile of 2-indanyl p-toluenesulfonate makes it a valuable building block for the synthesis of a variety of more complex molecules, particularly in the context of medicinal chemistry.
Synthesis of N-Substituted Indane Derivatives
The Sₙ2 reaction of 2-indanyl p-toluenesulfonate with nitrogen-based nucleophiles provides a direct route to N-substituted 2-aminoindanes. These motifs are present in a range of pharmacologically active compounds.
Example: Synthesis of an N-Aryl-2-aminoindane
A representative protocol for the synthesis of an N-aryl-2-aminoindane is as follows:
Materials:
-
2-Indanyl p-toluenesulfonate
-
Substituted Aniline
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-indanyl p-toluenesulfonate (1.0 eq) in DMF, add the substituted aniline (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-aryl-2-aminoindane.
Role in the Synthesis of Heterocyclic Scaffolds
The indane scaffold can be a precursor to various heterocyclic systems. By introducing a nucleophilic handle at the 2-position via the tosylate, subsequent intramolecular cyclization reactions can be designed to construct novel ring systems of interest in drug discovery.
Safety and Handling
While a specific safety data sheet for 2-indanyl p-toluenesulfonate is not widely available, it should be handled with the care afforded to other alkylating agents and sulfonate esters.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Health Hazards: May cause skin and eye irritation.[4][5] Inhalation of dust may cause respiratory tract irritation.[4][5] Alkylating agents are often treated as potential mutagens.
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[5] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air. If swallowed, seek immediate medical advice.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
2-Indanyl p-toluenesulfonate is a highly valuable and versatile intermediate in organic synthesis. Its well-defined structure, coupled with the predictable reactivity of the tosylate leaving group, provides chemists with a reliable tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective application in the development of novel therapeutics and other advanced materials.
References
-
2-INDANYL P-TOLUENESULFONATE | CAS#:17783-69-6. Chemsrc.com. [Link]
-
White Rose Research Online. The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. [Link]
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Lee, I., et al. Nucleophilic substitution reactions of indan-2-yl arenesuifonates with anilines in methanol. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health. [Link]
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The para-Toluenesulfonic Acid-Promoted Synthesis of 2-Substituted Benzoxazoles and Benzimidazoles from Diacylated Precursors. Academia.edu. [Link]
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Organic Syntheses Procedure. Org. Synth. [Link]
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Safety Data Sheet: 6-(p-Toluidino)-2-naphthalenesulfonic acid. Chemos GmbH & Co.KG. [Link]
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Preparation of p-toluenesulfonic acid. [Link]
- CN104945288A - Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid.
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Material Safety Data Sheet - Ethyl p-toluenesulfonate, 98%. Cole-Parmer. [Link]
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